Strongylocin 1 -

Strongylocin 1

Catalog Number: EVT-244447
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Strongylocin 1 typically involves recombinant DNA technology. The gene encoding the peptide is cloned into an expression vector, which is then introduced into Escherichia coli for protein production. This method is preferred due to its cost-effectiveness and efficiency in producing large quantities of the peptide. The expression system often utilizes BL21 (DE3) strains of E. coli, which are optimized for high-level expression of proteins .

Technical Details

The production process involves several steps:

  1. Induction: Bacterial cultures are induced with isopropyl β-D-thiogalactopyranoside to initiate peptide synthesis.
  2. Lysis and Purification: The cells are lysed using sonication, followed by centrifugation to separate soluble proteins. Affinity chromatography (e.g., using nickel-sepharose) is employed to purify the His-tagged peptide from the lysate.
  3. Cleavage: Enterokinase is used to remove the His-tag from the mature peptide, allowing for the isolation of biologically active Strongylocin 1 .
Molecular Structure Analysis

Structure

Strongylocin 1 has a unique molecular structure characterized by a specific arrangement of amino acids that includes multiple cysteine residues forming disulfide bridges. This structural feature contributes to its stability and biological activity.

Data

The amino acid sequence of Strongylocin 1 has been determined through sequencing techniques, revealing its composition and potential functional sites. The precise molecular weight and other physicochemical properties can be derived from this sequence, aiding in further studies related to its interactions with microbial targets .

Chemical Reactions Analysis

Reactions

Strongylocin 1 demonstrates various chemical reactions typical of peptides, including:

  • Enzymatic Cleavage: The peptide can be cleaved by specific proteases, which may activate or deactivate its antimicrobial activity.
  • Binding Interactions: It interacts with bacterial membranes, leading to membrane disruption or inhibition of cell wall synthesis.

Technical Details

The mechanism by which Strongylocin 1 exerts its antimicrobial effects involves binding to lipid membranes, resulting in pore formation or membrane destabilization. This action is non-lytic and primarily intracellular, affecting bacterial metabolism without immediate cell lysis .

Mechanism of Action

Process

The mechanism of action for Strongylocin 1 involves:

  1. Membrane Interaction: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  2. Cellular Uptake: Following membrane interaction, Strongylocin 1 can enter bacterial cells where it disrupts essential cellular processes.

Data

Studies have shown that Strongylocin 1's antimicrobial activity is effective against various strains, with Minimum Inhibitory Concentration values indicating its potency against specific pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water and physiological buffers.

Chemical Properties

  • Molecular Weight: Approximately 4 kDa.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), which provide insights into the secondary structure and folding characteristics of the peptide .

Applications

Strongylocin 1 has several scientific applications:

  • Antimicrobial Agent Development: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Biotechnology: Used in studies aimed at understanding host-pathogen interactions and immune responses in marine organisms.
  • Pharmaceutical Research: Investigated for potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
Discovery and Evolutionary Context of Strongylocin 1

Historical Identification in Strongylocentrotus droebachiensis

Strongylocin 1 was first isolated and characterized in 2008 from coelomocyte extracts of the green sea urchin (Strongylocentrotus droebachiensis). This breakthrough represented the inaugural discovery of antimicrobial peptides (AMPs) in any sea urchin species [1]. The purification process revealed two cationic peptides (5.6 kDa and 5.8 kDa) with potent activity against Gram-positive and Gram-negative bacteria. Structural analysis showed Strongylocin 1 comprises 83 amino acids, including a 35-amino acid preprosequence that is cleaved to produce the mature peptide. Notably, mass spectrometry indicated the presence of bromotryptophan at the N-terminus—a rare post-translational modification potentially enhancing antimicrobial function [1].

The peptide's defensin-like architecture features an unusual cysteine distribution pattern distinct from other known AMP families. Unlike canonical defensins with conserved cysteine spacing, Strongylocin 1 exhibits a novel cysteine framework contributing to its unique tertiary structure and functional specificity. Genomic sequencing revealed that the strongylocin 1 gene lacks introns, suggesting evolutionary selection for rapid expression in immune responses [1] [5].

Table 1: Biochemical Properties of Strongylocin 1

PropertyCharacteristic
Molecular Mass5.6 kDa (mature peptide)
Total Amino Acids83 (including 35-aa preprosequence)
Structural ClassCysteine-rich defensin-like peptide
Post-Translational ModificationN-terminal bromotryptophan
IsoformsStrongylocin 1b (putative)
Antibacterial SpectrumBroad (Gram-positive and Gram-negative)

Comparative Genomics With Homologous Peptides in Strongylocentrotus purpuratus

Genomic comparisons between S. droebachiensis and the purple sea urchin (Strongylocentrotus purpuratus) reveal significant evolutionary insights. The S. purpuratus genome contains putative orthologs of strongylocins, designated SpStrongylocins, sharing structural similarities but differing in genomic organization [1] [9]. While strongylocin 1 in S. droebachiensis is intronless, its S. purpuratus homologs feature a complex gene structure with three introns and four exons—a pattern conserved across strongylocin 2a/b genes in both species [1].

Recombinant expression studies confirm functional conservation: SpStrongylocins exhibit comparable antibacterial activity to their S. droebachiensis counterparts, validating their role in echinoderm immunity [1]. The Echinobase genomic resource enables precise orthology mapping, confirming that 1:1 orthologs exist between these species despite approximately 50 million years of divergent evolution [9]. This conservation underscores strongylocins' fundamental role in sea urchin defense mechanisms.

Table 2: Genomic Features of Strongylocin Homologs

FeatureS. droebachiensisS. purpuratus
Strongylocin 1 Gene StructureIntronless3 introns / 4 exons
Preprosequence Length35 amino acids38 amino acids
Putative IsoformsStrongylocin 1bMultiple splice variants
Chromosomal SyntenyConserved flanking genesPartially conserved
Expression SiteCoelomocytesCoelomocytes/immune cells

Evolutionary Conservation of Defensin-Like Peptides in Echinoderms

Strongylocin 1 exemplifies a broader pattern of defensin-like peptide conservation across Echinodermata. Phylogenomic analyses via Echinobase indicate that cysteine-rich AMPs constitute an ancient immune component originating before the divergence of eleutherozoan classes (~500 MYA) [6] [9]. Despite significant morphological diversification, key features are retained:

  • Cysteine Framework Preservation: The unique cysteine spacing pattern in strongylocins is shared with AMPs from sea stars (Patiria miniata) and sea cucumbers, suggesting a phylum-wide structural solution to pathogen recognition [9].
  • Gene Family Expansions: Independent amplifications of immune-related genes occurred in echinoderm and vertebrate lineages. The sea urchin genome encodes expanded families of pathogen recognition receptors (e.g., Toll-like receptors), paralleling vertebrate adaptations but evolving through different molecular pathways [5] [8].
  • Negative Selection Signatures: Coding sequences of echinoderm AMPs show strong purifying selection, indicating evolutionary constraint to maintain functional peptide architectures against pathogenic counter-evolution [7] [9].

The defensome (suite of defense-related genes) of echinoderms like S. droebachiensis exhibits both conservation and innovation. While strongylocins lack direct sequence homology with chordate defensins, they converge functionally through analogous mechanisms: membrane disruption, ion channel interference, and immunomodulation. This highlights how evolutionary pressures shape distinct molecular solutions to universal immunological challenges in marine environments [5] [7] [9].

Properties

Product Name

Strongylocin 1

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